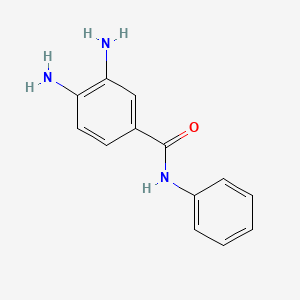

3,4-Diamino-n-phenylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

93-64-1 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

3,4-diamino-N-phenylbenzamide |

InChI |

InChI=1S/C13H13N3O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) |

InChI Key |

QZYWLWLZDOMVDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-N-phenylbenzamide: Properties, Synthesis, and Applications

This guide provides a detailed technical overview of 3,4-Diamino-N-phenylbenzamide, a specialized aromatic diamine with significant potential in polymer science and medicinal chemistry. While this specific isomer is not as extensively documented as some of its analogs, this document extrapolates from established chemical principles and data from closely related compounds to present a scientifically grounded profile. Our focus is on delivering actionable insights for researchers, chemists, and professionals in drug development by elucidating its structural characteristics, proposing a robust synthetic pathway, and exploring its primary applications.

Core Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a benzamide core functionalized with an N-phenyl group and two adjacent amino groups on the benzoyl moiety. This ortho-diamine configuration is the critical structural feature that dictates its primary reactivity and applications, particularly in polymerization reactions.

The molecular structure consists of three key components:

-

An o-phenylenediamine core, which provides the reactive sites for cyclization reactions.

-

An amide linkage , which imparts rigidity and specific hydrogen bonding capabilities.

-

A terminal phenyl group , which influences solubility, thermal properties, and intermolecular interactions.

Physicochemical Data Summary

Given the limited availability of experimental data for this specific molecule, the following properties are calculated or estimated based on well-characterized structural analogs such as N-phenylbenzamide and 3,4-diaminobenzoic acid.

| Property | Value / Description | Basis of Determination |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₁₃H₁₃N₃O | Calculated |

| Molecular Weight | 227.26 g/mol | Calculated |

| CAS Number | Not assigned or not widely reported | Database Search |

| Appearance | Expected to be an off-white to brown or purple solid, common for aromatic diamines which are susceptible to air oxidation. | Analogy to o-phenylenediamines |

| Melting Point | Estimated >180 °C | Extrapolated from N-phenylbenzamide (162-164°C)[1] and 3,4-diaminobenzoic acid (215°C)[2]; increased H-bonding from amino groups would raise the melting point. |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMAc, NMP) and sparingly soluble in water and non-polar solvents. | Analogy to similar aromatic diamines and polybenzimidazole monomers. |

Proposed Synthesis Protocol

A robust and logical synthetic route to this compound starts from 3,4-dinitrobenzoic acid. This multi-step synthesis is designed for high purity and yield by protecting the reactive amine functionalities as nitro groups until the final step.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Methodology

Expert Rationale: This pathway is superior to alternatives, such as direct amidation of 3,4-diaminobenzoic acid, because the free amino groups would compete with aniline for reaction with the activated carboxylic acid, leading to oligomerization and a complex mixture of products. The nitro-group strategy ensures clean and specific amide bond formation.

Step 1: Synthesis of 3,4-Dinitrobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3,4-dinitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0-5.0 eq) in excess to act as both reactant and solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dinitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dinitro-N-phenylbenzamide

-

Dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an inert solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

-

Dissolve the crude 3,4-dinitrobenzoyl chloride (1.0 eq) from Step 1 in dry DCM.

-

Add the acid chloride solution dropwise to the aniline solution with vigorous stirring, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Wash the reaction mixture sequentially with dilute HCl (to remove excess aniline and pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-Dinitro-N-phenylbenzamide.

Step 3: Reduction to this compound

-

In a Parr hydrogenation vessel, dissolve 3,4-Dinitro-N-phenylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 40-50 psi).

-

Shake the mixture at room temperature. The reaction is typically complete within 4-8 hours, as indicated by the cessation of hydrogen uptake.

-

After the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound. Due to its sensitivity to air, the product should be stored under an inert atmosphere.

Spectroscopic Characterization Profile (Anticipated)

Confirmation of the structure and purity of this compound would rely on a combination of standard spectroscopic techniques. The following table outlines the expected spectral features based on its structure and data from analogs.

| Technique | Expected Features |

| ¹H NMR | - Amide Proton (N-H) : A singlet around 9.5-10.5 ppm. - Amine Protons (NH₂) : Two broad singlets between 4.0-6.0 ppm. - Aromatic Protons : Complex multiplets between 6.5-8.0 ppm. The protons on the diamino-substituted ring would be more upfield compared to those on the N-phenyl ring. |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the range of 165-168 ppm. - Aromatic Carbons : Multiple signals between 110-150 ppm. Carbons bonded to amino groups will be significantly shielded (further upfield). |

| FTIR (cm⁻¹) | - N-H Stretch (Amine) : Two distinct bands around 3450-3300 cm⁻¹, characteristic of a primary amine.[3] - N-H Stretch (Amide) : A single, broader band around 3300-3250 cm⁻¹. - C=O Stretch (Amide I) : A strong, sharp absorption around 1650-1630 cm⁻¹. - N-H Bend (Amide II) : A band around 1550-1510 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺) : Expected at m/z = 227.11 (for C₁₃H₁₃N₃O). The exact mass would be used for high-resolution mass spectrometry (HRMS) confirmation. |

Key Applications

The unique ortho-diamine structure of this compound makes it a highly valuable, albeit specialized, monomer and chemical building block.

A. High-Performance Polymer Synthesis: Polybenzimidazoles (PBI)

The primary application for this monomer is in the synthesis of Polybenzimidazoles (PBI), a class of heterocyclic polymers renowned for their exceptional thermal and chemical stability.[4] The two adjacent amino groups are perfectly positioned to undergo a polycondensation reaction with a dicarboxylic acid (or its derivative) to form the rigid and stable benzimidazole ring system.

Sources

- 1. chembk.com [chembk.com]

- 2. 3,4-Diaminobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Diamino-N-phenylbenzamide: Synthesis, Characterization, and Potential Applications for the Research Scientist

Introduction and Compound Identification

A thorough search of common chemical databases does not yield a specific CAS number for 3,4-Diamino-N-phenylbenzamide. This suggests that it is a novel or uncommon compound, making it a prime candidate for exploratory research. Its structure, featuring a vicinal diamine on a phenyl ring coupled to a phenylbenzamide backbone, presents a unique scaffold for the development of new chemical entities. The following sections will detail a proposed synthetic route, predicted properties, and potential areas of investigation for this molecule.

Physicochemical Properties

While experimental data for this compound is not available, its fundamental properties can be calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | This compound |

Proposed Synthesis of this compound

The most direct synthetic route to this compound is through the amide coupling of 3,4-Diaminobenzoic acid and aniline. 3,4-Diaminobenzoic acid is a commercially available starting material.

Starting Material: 3,4-Diaminobenzoic Acid

| Property | Value | Source |

| CAS Number | 619-05-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Brown Powder | [2] |

| Melting Point | ~210°C (decomposes) | [1] |

| Solubility | Soluble in water (2.2g/L at 20°C), DMF, and methanol (10mg/ml). | [1][2] |

Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid of 3,4-Diaminobenzoic acid, followed by nucleophilic attack by the amino group of aniline. A common method for this transformation is the use of a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).[3]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Dissolution: Dissolve 3,4-Diaminobenzoic acid (1.20 mmol) in dichloromethane (CH₂Cl₂, 20 mL).

-

Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.82 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.

-

Stirring: Stir the resulting mixture for 30 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Addition of Aniline: Add aniline (1.68 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Applications in Research and Drug Development

While this compound itself has not been extensively studied, the broader class of N-phenylbenzamide derivatives has shown significant promise in various therapeutic areas. The unique structural motifs of this compound suggest it could be a valuable scaffold for medicinal chemistry programs.

-

Antiviral Agents: A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their anti-enterovirus 71 (EV 71) activities. One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against EV 71 strains at low micromolar concentrations with low cytotoxicity, making it a promising lead for further development.[3][4]

-

Anticancer Agents: New imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit good cytotoxic activity against cancer cell lines.[5] Computational studies, including docking and molecular dynamic simulations, suggest these compounds have a high affinity for target receptor proteins like ABL1 kinase.[5] The imidazole ring, known for its electron-rich character, is a key feature in several clinically used anticancer drugs.[5]

-

Antiparasitic Agents: An N-phenylbenzamide compound from the Medicines for Malaria Venture's (MMV) Pathogen box was reported to be effective against the flatworm pathogen Schistosoma mansoni in vitro.[6] Further structure-activity relationship studies of N-phenylbenzamide analogs have identified compounds with nanomolar activity against this parasite, highlighting the potential of this chemical class for treating neglected tropical diseases.[6]

-

Tuberculosis Research: Dinitrobenzamide derivatives have been explored as potential new drugs to treat tuberculosis, showing activity against Mycobacterium tuberculosis.[7]

The presence of the 3,4-diamino functionality in this compound also opens up possibilities for further chemical modifications, such as the formation of benzimidazoles, which are important pharmacophores in many drug molecules.[8]

Supplier Information for Key Starting Material

As this compound is not commercially available, researchers will need to synthesize it. The key starting material, 3,4-Diaminobenzoic acid (CAS: 619-05-6), is available from several major chemical suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 94% | 25 g, 100 g, 500 g |

| Thermo Scientific Chemicals (formerly Acros Organics) | 97% (min. 96% by HPLC) | 25 g |

| Fisher Scientific | 94%, 97% | Various |

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a practical, scientifically-grounded framework for its synthesis and characterization. The established bioactivities of related N-phenylbenzamide compounds in antiviral, anticancer, and antiparasitic research strongly suggest that this compound could be a valuable building block for the discovery of novel therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this promising compound.

References

-

PubChem. 3,4-diamino-N-phenylbenzenesulfonamide. [Link]

-

PubChem. 4-Amino-N-phenylbenzamide. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

-

National Center for Biotechnology Information. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

- Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

-

National Center for Biotechnology Information. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

-

MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]

-

PubChem. 3,4-dimethyl-N-phenylbenzamide. [Link]

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

-

National Center for Biotechnology Information. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. [Link]

-

National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

-

PubChem. 3,5-diamino-N-benzylbenzamide. [Link]

Sources

- 1. 3,4-Diaminobenzoic acid, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3,4-Diaminobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

Solubility Profile of 3,4-Diamino-N-phenylbenzamide in Organic Solvents

Executive Summary

3,4-Diamino-N-phenylbenzamide is a critical intermediate in the synthesis of high-performance benzimidazole polymers and pharmaceutical scaffolds. Its solubility profile is governed by the competing forces of its rigid, hydrophobic aromatic backbone and its polar, hydrogen-bonding amino/amide functionalities.

While specific thermodynamic solubility data for this isomer is often proprietary or absent from public spectral databases, this guide synthesizes data from structural analogs (e.g., 3,4'-diaminobenzanilide, 3,4-diaminobenzoic acid) to construct a predictive solubility landscape . It further provides the authoritative experimental protocols required to validate these values in a drug development setting.

Key Solubility Insights:

-

Primary Solvents: Polar aprotic solvents (DMSO, DMF, NMP) offer the highest solubility (>150 mg/mL) due to their ability to disrupt strong intermolecular hydrogen bonding.

-

Secondary Solvents: Lower alcohols (Methanol, Ethanol) show moderate, temperature-dependent solubility, often requiring heating for effective dissolution.

-

Anti-Solvents: Water and non-polar hydrocarbons (Hexane) act as strong anti-solvents, useful for recrystallization and purification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before establishing a solubility profile, the solute's intrinsic properties must be defined to understand its thermodynamic behavior.

| Property | Detail |

| Chemical Name | This compound |

| Structure Description | Benzamide core with an N-phenyl group (anilide) and two primary amine groups at positions 3 and 4 of the benzoyl ring.[1] |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| Predicted LogP | ~1.2 - 1.5 (Moderately Lipophilic) |

| H-Bond Donors | 3 (Two -NH₂, One Amide -NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ring Nitrogens) |

| Key Analog | 3,4'-Diaminobenzanilide (CAS 2657-85-4) – Structurally similar isomer used for property benchmarking.[2] |

Predicted Solubility Landscape & Thermodynamics

Based on Quantitative Structure-Property Relationship (QSPR) analysis of benzanilide derivatives, the solubility of this compound follows a distinct polarity-driven hierarchy.

Solubility Tier Classification

Estimates based on thermodynamic behavior of 3,4-diaminobenzanilide at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Tier 1: High Solubility | DMSO, DMF, DMAc, NMP | > 100 mg/mL | High dielectric constants and strong H-bond acceptor capabilities disrupt the crystal lattice efficiently. |

| Tier 2: Moderate Solubility | Methanol, Ethanol, Acetone, THF | 10 - 50 mg/mL | Solubility is temperature-dependent. Protic solvents (alcohols) compete for H-bonds but struggle to break the aromatic stacking. |

| Tier 3: Low Solubility | Ethyl Acetate, Dichloromethane | 1 - 10 mg/mL | Insufficient polarity to overcome the lattice energy of the diamino-benzamide crystal structure. |

| Tier 4: Insoluble (Anti-Solvent) | Water, Hexane, Toluene | < 0.5 mg/mL | Hydrophobic effect dominates (Water); Lack of specific interactions (Hexane). |

Thermodynamic Parameters of Dissolution

The dissolution process is described by the modified Apelblat equation. For benzamide derivatives, the dissolution is typically endothermic (

-

Enthalpy (

): Positive. Heat is required to break the intermolecular hydrogen bonds between the amino and amide groups in the solid state. -

Temperature Sensitivity: Solubility increases significantly with temperature.[3][4] A shift from 25°C to 60°C in ethanol can increase solubility by a factor of 3–5x.

Visualization: Solubility Mechanism & Workflow

Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic pathway for dissolution, highlighting why polar aprotic solvents are superior.

Caption: Mechanistic pathway showing why Polar Aprotic solvents (DMSO) are superior for dissolving diamino-benzamides compared to alcohols or hydrocarbons.

Experimental Protocol: Determination of Solubility

Standard Operating Procedure (SOP) for measuring thermodynamic equilibrium solubility.

Method: Shake-Flask with HPLC Detection

This is the "Gold Standard" method for generating regulatory-grade solubility data.

Materials:

-

Compound: this compound (>98% purity).

-

Solvents: HPLC Grade (Methanol, DMSO, Water, etc.).

-

Equipment: Orbital Shaker, 0.45 µm PTFE Syringe Filters, HPLC-UV.

Step-by-Step Workflow:

-

Preparation of Supersaturated Solution:

-

Add excess solid compound (~50 mg) to 2 mL of the target solvent in a glass vial.

-

Ensure visible undissolved solid remains at the bottom.

-

-

Equilibration:

-

Incubate vials at the target temperature (e.g., 25°C ± 0.1°C) in an orbital shaker at 200 RPM.

-

Duration: 24 to 48 hours to ensure thermodynamic equilibrium.

-

-

Sampling & Filtration:

-

Remove vials and let stand for 1 hour (sedimentation).

-

Extract supernatant and filter through a 0.45 µm PTFE filter (pre-heated if testing at elevated temperatures to prevent precipitation).

-

-

Quantification (HPLC):

-

Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water).

-

Inject into HPLC.

-

Column: C18 Reverse Phase.

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculate concentration using a standard calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Process Implications in Drug Development

Understanding this profile is crucial for three specific development stages:

-

Synthesis & Purification:

-

Reaction Medium: Perform synthesis in DMF or DMAc to maintain homogeneity.

-

Purification: Use Water as an anti-solvent.[5] Adding the DMF reaction mixture dropwise into water will precipitate the product as a fine solid, maximizing yield and purity.

-

-

Crystallization:

-

To grow X-ray quality crystals, use a Methanol/Water slow evaporation or diffusion method. The moderate solubility in methanol allows for controlled nucleation.

-

-

Formulation:

-

For biological assays, dissolve a stock solution in 100% DMSO (up to 50 mM) before diluting into aqueous media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

-

References

-

BenchChem. (2025). Solubility of Benzamide Derivatives in Organic Solvents. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3,4-Diaminobenzoic Acid. Retrieved from

-

Li, Y., et al. (2025). "Solubility and Thermodynamic Analysis of Diamino-Furoxan Derivatives." Journal of Chemical & Engineering Data. Retrieved from

-

ChemBlink. (2024).[6] Properties of 3,4'-Diaminobenzanilide. Retrieved from

-

Wang, J., et al. (2020). "Solubility of Benzanilide Crystals in Organic Solvents." Journal of Chemical & Engineering Data. Retrieved from

Sources

Thermodynamic stability of aromatic diamine benzamide derivatives

An In-Depth Technical Guide

Topic: Thermodynamic Stability of Aromatic Diamine Benzamide Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Aromatic diamine benzamide derivatives represent a pivotal class of compounds in medicinal chemistry and materials science, valued for their versatile applications and tunable properties. Their efficacy and reliability, however, are fundamentally linked to their thermodynamic stability. This guide provides a comprehensive exploration of the principles, experimental techniques, and computational methodologies used to evaluate and predict the stability of these molecules. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. We delve into the causality behind experimental choices for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Crystallography. Furthermore, we explore the predictive power of computational tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. A central focus is placed on elucidating the intricate structure-stability relationships, detailing how substituent effects and hydrogen bonding networks dictate the overall thermodynamic profile of these derivatives. This guide is designed to be a self-validating resource, grounding its protocols and mechanistic claims in authoritative references to empower researchers in the rational design of highly stable and effective aromatic diamine benzamide compounds.

Introduction: The Imperative of Stability

In the realm of drug development and materials science, the intrinsic stability of a molecule is not merely a desirable characteristic; it is a cornerstone of functionality, safety, and longevity. Aromatic diamine benzamide derivatives are scaffolds of significant interest, forming the backbone of numerous pharmaceuticals and high-performance polymers.[1] Their thermodynamic stability—the measure of a system's energy state relative to its alternatives—directly influences critical parameters such as shelf-life, degradation pathways, processing conditions, and bioavailability.

A molecule in a low energy state, or at chemical equilibrium with its environment, is considered thermodynamically stable.[2] For a pharmaceutical compound, instability can lead to the formation of impurities, loss of potency, and potential toxicity. In materials science, the thermal stability of polymeric materials derived from these monomers dictates their operational temperature limits and mechanical integrity.[3][4] Therefore, a profound understanding and a robust toolkit for assessing thermodynamic stability are essential for the rational design and successful application of these vital chemical entities. This guide serves as a technical deep-dive into the multifaceted approach required to master this challenge.

Foundational Principles of Thermodynamic Stability

The stability of an aromatic diamine benzamide derivative is not governed by a single property but is the result of a complex interplay of intramolecular and intermolecular forces. The overall stability can be correlated with the enthalpy of formation; a more negative enthalpy of formation suggests a more stable compound as it has released more energy upon its formation from constituent elements.[2][5]

The key contributing factors include:

-

Molecular Structure: The arrangement of atoms and the nature of the chemical bonds are the primary determinants of stability. The rigid aromatic rings in the core structure provide a foundational level of stability.[6]

-

Intermolecular Interactions: Forces between adjacent molecules in the solid state, such as hydrogen bonding and π-π stacking, are critical.[6][7] Strong, well-organized intermolecular hydrogen bonds create a highly stable crystal lattice, requiring significant energy to disrupt.

-

Intramolecular Interactions: Hydrogen bonds within a single molecule can lock its conformation into a lower energy state, significantly enhancing stability.[8][9][10]

-

Electronic Effects: The distribution of electron density across the aromatic system, influenced by substituents, plays a major role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the molecule by altering resonance and inductive effects.[6][11]

-

Steric Effects: The physical bulk of substituent groups can provide steric hindrance, which can protect the molecule from thermal degradation but may also disrupt optimal crystal packing.[6]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of a compound. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive stability profile.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for evaluating thermal stability by measuring the heat flow into or out of a sample as a function of temperature.[12] It allows for the precise determination of phase transitions, such as melting (Tm), which are direct indicators of a compound's stability. A higher melting point generally correlates with a more stable crystal lattice.[13]

Causality Behind the Method: The principle of DSC is to compare the heat flow required to increase the temperature of a sample and a reference material. An endothermic event, like melting, requires more energy, resulting in a measurable peak. The temperature at the peak's midpoint (Tm) represents the transition temperature, where 50% of the sample is in its native conformation and 50% is denatured or melted.[13] The enthalpy of the transition (ΔH), calculated from the peak area, quantifies the energy required to break the intermolecular forces holding the crystal together. A larger ΔH value indicates stronger interactions and greater stability. DSC is invaluable for quickly screening different derivatives to rank their relative stabilities.[14][15]

-

Sample Preparation: Accurately weigh 2-5 mg of the dried benzamide derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure no mass loss due to sublimation before melting.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 300 °C).[16]

-

Maintain a constant inert atmosphere by purging with nitrogen gas (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic events, which correspond to the melting point (Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔH).

Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring the change in a sample's mass as a function of temperature.[17] It is exceptionally useful for determining the temperature at which a compound begins to decompose (Td), a critical measure of its thermal stability.[18][19]

Causality Behind the Method: The experiment involves heating a sample on a high-precision balance in a controlled atmosphere.[18] A loss in mass indicates that the compound is breaking down into volatile fragments. The resulting TGA curve plots mass percentage against temperature. The onset temperature of mass loss is a direct and unambiguous measure of the compound's decomposition threshold. This is crucial for defining the upper temperature limits for storage, formulation, and application.[20] Comparing the Td of different derivatives provides a clear ranking of their intrinsic thermal stability.

-

Sample Preparation: Place 5-10 mg of the benzamide derivative into a ceramic or platinum TGA pan.

-

Instrument Setup: Tare the balance and place the sample pan onto the TGA's microbalance mechanism.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[16]

-

Maintain a continuous flow of an inert gas, such as nitrogen, over the sample to prevent oxidative degradation.

-

-

Data Analysis: Determine the onset decomposition temperature (Td) from the TGA curve, typically defined as the temperature at which 5% weight loss occurs.

Data Presentation: Thermal Analysis Summary

| Compound ID | Substituent (R) | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔH) [J/g] | Decomposition Temp. (Td) [°C] |

| BENZ-001 | H | 185 | 150 | 254 |

| BENZ-002 | 4-NO₂ | 210 | 185 | 295 |

| BENZ-003 | 4-OCH₃ | 170 | 140 | 240 |

| BENZ-004 | 2-F | 195 | 165 | 270 |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state.[21] It provides precise measurements of bond lengths, bond angles, and, most importantly, the intermolecular interactions that stabilize the crystal lattice.

Causality Behind the Method: By analyzing the diffraction pattern of X-rays passing through a single crystal, one can construct an electron density map of the molecule.[22] This map reveals the exact positions of atoms, allowing for the unambiguous identification and geometric characterization of hydrogen bonds and π-π stacking interactions.[7] This information is invaluable because it provides a direct, visual explanation for the macroscopic thermal properties observed in DSC and TGA. For example, a higher melting point can be directly attributed to a denser or more complex network of hydrogen bonds revealed by crystallography.[21]

Computational Modeling and Stability Prediction

While experimental methods provide definitive data, computational chemistry offers powerful predictive tools that can accelerate the design process by screening potential candidates in silico.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[23] It can be used to calculate the total energy of a molecule, from which thermodynamic stability can be inferred.[24]

Causality Behind the Method: DFT calculations solve for the lowest energy electronic configuration of a given atomic arrangement. By comparing the calculated energies of different isomers or conformers, one can predict which will be the most stable.[24] Furthermore, DFT can be used to model the strength of intramolecular hydrogen bonds and analyze the electronic effects of different substituents, providing a theoretical basis for observed stability trends.[9] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another important parameter; a larger gap generally implies greater chemical stability.[23]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic nature of molecular interactions.

Causality Behind the Method: MD simulations are particularly useful for studying the stability of a ligand within a biological receptor or for understanding how molecules pack and interact in a condensed phase.[25] By simulating the system at different temperatures, one can observe the fluctuations and interactions that precede melting or decomposition. This provides a dynamic picture that complements the static information from crystallography and the energetic information from DFT. Analysis of parameters like the root mean square deviation (RMSD) can quantify the stability of a molecule's conformation over the course of a simulation.[25][26]

Structure-Stability Relationships (SSR)

The rational design of stable derivatives hinges on a clear understanding of how specific molecular features influence thermodynamic properties.

Influence of Substituents

The choice and position of substituents on the aromatic rings can dramatically alter stability.[6]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens can stabilize the aromatic ring by delocalizing charge and reducing electron density, which can increase the energy barrier for degradation.[6] However, strong EWGs can also impact intermolecular interactions.[27]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can enhance resonance stability by increasing the electron density of the aromatic system.[6]

-

Fluorine Substitution: The substitution of hydrogen with fluorine can suppress disorder in the crystal lattice, leading to a more stable and well-defined structure.[28]

The Critical Role of Hydrogen Bonding

Hydrogen bonding is arguably one of the most crucial factors in the stability of benzamide derivatives.

-

Intermolecular H-bonds: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. They readily form extensive networks between molecules, creating a robust lattice that requires significant thermal energy to disrupt.[26][29]

-

Intramolecular H-bonds: When a hydroxyl or amine group is positioned ortho to the benzamide group, it can form a strong intramolecular hydrogen bond.[8] This bond creates a stable six-membered ring structure, which pre-organizes the molecule into a low-energy conformation, thereby increasing its overall thermodynamic stability.[9]

Visualization: Key Factors in Benzamide Stability

Caption: Key molecular factors influencing thermodynamic stability.

Integrated Workflow for Stability Analysis

A robust and efficient stability assessment program integrates both computational and experimental techniques in a self-validating loop. This approach allows for high-throughput screening followed by in-depth characterization of the most promising candidates.

Visualization: Integrated Stability Analysis Workflow

Caption: Integrated workflow for stability analysis.

Conclusion and Future Perspectives

The thermodynamic stability of aromatic diamine benzamide derivatives is a critical determinant of their success in pharmaceutical and material applications. A comprehensive evaluation requires an integrated approach that leverages the strengths of both experimental thermal analysis and computational modeling. Techniques like DSC and TGA provide essential macroscopic data on melting and decomposition, while X-ray crystallography and DFT calculations offer a microscopic understanding of the underlying structural and electronic factors.

By systematically analyzing structure-stability relationships, particularly the influence of substituents and the pivotal role of hydrogen bonding, researchers can move beyond trial-and-error and embrace a rational design paradigm. Future advancements in computational power and predictive algorithms will continue to refine in silico screening, allowing for the rapid identification of novel derivatives with superior stability profiles, ultimately accelerating the development of safer, more effective, and more reliable chemical products.

References

-

Title: Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications Source: Longdom Publishing URL: [Link]

-

Title: Thermodynamic stability of benzene derivatives Source: Chemistry Stack Exchange URL: [Link]

-

Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and stability of strongly acidic benzamide derivatives Source: PMC - NIH URL: [Link]

-

Title: Effects of trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides Source: Polymer Chemistry - RSC Publishing URL: [Link]

-

Title: Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters Source: ResearchGate URL: [Link]

-

Title: (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2 . Source: ResearchGate URL: [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

-

Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: ResearchGate URL: [Link]

-

Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and stability of strongly acidic benzamide derivatives Source: ResearchGate URL: [Link]

-

Title: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: ResearchGate URL: [Link]

-

Title: A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. Source: ResearchGate URL: [Link]

-

Title: A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Thermal, spectroscopic and DFT studies of solid benzamide Source: ResearchGate URL: [Link]

-

Title: The intramolecular hydrogen bond in 2-hydroxy-benzamides Source: ResearchGate URL: [Link]

-

Title: Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]

-

Title: One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts Source: PMC - PubMed Central URL: [Link]

-

Title: Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives Source: MDPI URL: [Link]

-

Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: ACS Publications URL: [Link]

-

Title: Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation Source: Polymer Chemistry (RSC Publishing) URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Theory and Applications Source: TA Instruments URL: [Link]

-

Title: Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system Source: ResearchGate URL: [Link]

-

Title: Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids Source: PubMed URL: [Link]

-

Title: Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations Source: RSC Publishing URL: [Link]

-

Title: Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals Source: SciELO South Africa URL: [Link]

-

Title: Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH Source: PMC - NIH URL: [Link]

-

Title: Thermogravimetric analysis (TGA) Source: Chemistry LibreTexts URL: [Link]

-

Title: Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers Source: PMC - PubMed Central URL: [Link]

-

Title: Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies Source: ResearchGate URL: [Link]

-

Title: Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine Source: NIH URL: [Link]

-

Title: Thermal Behavior of Polymers in Solid-State Source: ResearchGate URL: [Link]

-

Title: Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT) Source: ResearchGate URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs Source: Auriga Research URL: [Link]

-

Title: CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY Source: ATA Scientific URL: [Link]

-

Title: Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates Source: PubMed Central URL: [Link]

-

Title: Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin Source: PMC - NIH URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit Source: Taylor & Francis Online URL: [Link]

-

Title: Thermo Gravimetric Analysis (TGA) Source: TCA Lab / Alfa Chemistry URL: [Link]

-

Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]

-

Title: Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides Source: ResearchGate URL: [Link]

Sources

- 1. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00357B [pubs.rsc.org]

- 10. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atascientific.com.au [atascientific.com.au]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 20. tainstruments.com [tainstruments.com]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

Strategic Synthesis of 3,4-Diamino-N-phenylbenzamide: A Technical Guide

Topic: Literature review of 3,4-Diamino-N-phenylbenzamide synthesis pathways Content Type: In-depth technical guide.

Executive Summary

This compound is a high-value pharmacophore, serving as a critical intermediate in the synthesis of benzimidazole-based therapeutics, particularly Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogues) and kinase inhibitors.[1] Its structure—a benzamide core functionalized with an N-phenyl group and ortho-diamine motif—presents a unique synthetic challenge: preserving the sensitive diamine functionality while establishing the amide bond.

This guide analyzes the two primary synthetic pathways: the Nitro-Reduction Route (laboratory standard) and the Chloro-Displacement Route (industrial scalable).[1] It provides validated protocols, critical process parameters (CPPs), and mechanistic insights to ensure high-purity isolation.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the molecule to its stable precursors.[1] The ortho-diamine moiety is oxidation-sensitive; therefore, it is best introduced in a masked form (nitro-amine) and revealed in the final step.[1]

Strategic Disconnections[1]

-

Amide Bond Formation: The N-phenyl amide is stable and should be established early or mid-synthesis.

-

Ortho-Diamine Motif: The 3-amino group is best derived from a nitro precursor (

), allowing for a clean reduction as the final step.[1]

Part 2: Pathway Analysis

Route A: The Nitro-Reduction Pathway (Preferred)

This route is the most reliable for medicinal chemistry applications due to its high regioselectivity and step economy.[1]

Mechanism:

-

Activation: 4-Amino-3-nitrobenzoic acid is activated (via Thionyl Chloride or coupling reagents).

-

Amidation: Reaction with aniline yields the stable nitro-amide intermediate.

-

Reduction: Chemoselective reduction of the nitro group in the presence of the amide.[1]

Critical Considerations:

-

Regiochemistry: Starting with the 4-amino-3-nitro core eliminates the risk of isomer formation common in nitration reactions.

-

Solubility: The nitro-amide intermediate often precipitates, facilitating easy purification.[1]

Route B: The Chloro-Displacement Pathway (Industrial)

Used when 4-chloro-3-nitrobenzoic acid is the cheaper starting material.

Mechanism:

-

Amidation: 4-Chloro-3-nitrobenzoic acid + Aniline

4-Chloro-3-nitro-N-phenylbenzamide. -

S_NAr (Nucleophilic Aromatic Substitution): Displacement of the chloride with Ammonia

4-Amino-3-nitro-N-phenylbenzamide. -

Reduction: Nitro

Amine.

Risk: The

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Amino-3-nitro-N-phenylbenzamide

Context: This step establishes the carbon skeleton.

Reagents:

-

4-Amino-3-nitrobenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) or HATU (1.2 equiv)[1] -

Solvent: THF or DCM (dry)[1]

-

Base: Triethylamine (TEA) or DIPEA (2-3 equiv)[1]

Protocol (Acid Chloride Method):

-

Activation: Suspend 4-amino-3-nitrobenzoic acid (10 mmol) in dry toluene or DCM. Add Thionyl Chloride (50 mmol) and a catalytic drop of DMF.[1] Reflux for 2-3 hours until the solution becomes clear (formation of acid chloride).[1]

-

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve the residue in dry DCM (20 mL). -

Coupling: Cool the solution to 0°C. Add a solution of Aniline (11 mmol) and TEA (25 mmol) in DCM dropwise.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1][4]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess aniline), then saturated

, then brine.[1] Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Phase 2: Reduction to this compound

Context: The critical step. Incomplete reduction leads to hydroxylamine impurities; over-reduction is rare but oxidation of the product is possible.[1]

Method A: Catalytic Hydrogenation (Cleanest) [1]

-

Setup: Dissolve the nitro-amide intermediate (5 mmol) in Methanol or Ethanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 100 mg).

-

Hydrogenation: Purge with

, then introduce -

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

-

Isolation: Concentrate the filtrate. The product is often oxidation-sensitive; store under inert gas or use immediately for the next step (e.g., benzimidazole formation).[1]

Method B: Iron/Acetic Acid (Robust/Low Cost) [1]

-

Setup: Suspend the nitro-amide (5 mmol) in Ethanol (20 mL) and Acetic Acid (5 mL).

-

Reduction: Add Iron powder (325 mesh, 25 mmol) and heat to reflux for 2 hours.

-

Workup: Cool, neutralize with

, and filter through Celite. Extract with Ethyl Acetate.[1]

Part 4: Comparative Data & Process Parameters

Comparison of Reduction Methods

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/AcOH) | Chemical Reduction (SnCl2) |

| Yield | High (85-95%) | Moderate-High (70-90%) | Moderate (60-80%) |

| Purity | Excellent (minimal workup) | Good (iron salts removal required) | Poor (tin salts difficult to remove) |

| Scalability | High (Industrial standard) | High (Low cost) | Low (Waste disposal issues) |

| Reaction Time | 3–6 Hours | 2–4 Hours | 4–12 Hours |

| Risk | Exothermic | Toxic waste |

Critical Process Parameters (CPPs)

-

Temperature Control (Amidation): Keep the coupling reaction <5°C during amine addition to prevent di-acylation or side reactions.

-

Inert Atmosphere (Reduction): The final diamine product oxidizes in air to form colored impurities (imines/azo compounds).[1] Perform workup rapidly or under

. -

Stoichiometry: Use a slight excess of aniline (1.1 equiv) to ensure complete consumption of the expensive benzoic acid derivative.[1]

Part 5: Workflow Visualization

References

-

Vertex AI Search Results. (2024). Synthesis of substituted 4-amino-N-phenylbenzamide. ResearchGate. Link

-

European Patent Office. (1989).[1] Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1).[5] (Analogous reduction conditions for nitro-benzoic acids). Link[1]

-

Google Patents. (2019).[1] Synthetic method of 3,4-diamino-benzophenone (CN109467512B).[1][6] (Describes industrial reduction of nitro-amino precursors). Link

-

Donahue, M. G., et al. (2017).[1][7] Synthesis of [13C6]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles. Tetrahedron Letters. Link[1][7]

-

Han, E. J., et al. (2010).[1][8] One-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett. Link

Sources

- 1. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. 4-Anilino-3-nitro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 7. Synthesis of [13C6]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles [agris.fao.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

The Emerging Potential of 3,4-Diamino-N-phenylbenzamide in Advanced Polymer Architectures: A Technical Guide

Foreword: Charting New Territory in High-Performance Polymers

In the relentless pursuit of advanced materials with superior thermal, mechanical, and processing properties, the design of novel monomers is paramount. This guide ventures into the promising, yet largely unexplored, territory of 3,4-Diamino-N-phenylbenzamide as a foundational building block for next-generation high-performance polymers. While direct, extensive literature on this specific diamine is nascent, its unique structural attributes—an ortho-diamine functionality coupled with a bulky, pendent N-phenylbenzamide group—present a compelling case for its investigation.

This document serves as a technical guide for researchers and polymer chemists, extrapolating from established principles of polymer science and the known behaviors of structurally analogous monomers. We will explore the anticipated synthetic pathways, predict the resultant polymer properties, and outline the potential applications that could be unlocked by this intriguing monomer. Our discussion is grounded in the established chemistry of aromatic polyamides and polyimides, providing a robust, theoretical framework to stimulate and guide future experimental validation.

The Monomer: Synthesis and Structural Rationale

The strategic design of this compound incorporates features intended to address common challenges in the field of high-performance polymers, such as limited solubility and high processing temperatures.

Proposed Synthetic Pathway

A viable synthetic route to this compound can be conceptualized through a multi-step process, beginning with the nitration of a suitable benzoyl chloride derivative, followed by amidation and subsequent reduction of the nitro groups. A plausible reaction scheme is outlined below.

Caption: Proposed synthetic route for this compound.

This pathway leverages well-established organic chemistry transformations. The initial amidation of 3,4-dinitrobenzoyl chloride with aniline would yield the dinitro intermediate. The crucial step is the subsequent reduction of the two nitro groups to amines. Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid are standard and effective methods for this transformation[1]. The ortho-disposition of the resulting amino groups is a key feature for subsequent polymerization into various heterocyclic systems.

The Rationale Behind the N-phenylbenzamide Moiety

The inclusion of the N-phenylbenzamide side group is a deliberate design choice aimed at enhancing the processability of the resulting polymers. Wholly aromatic polyamides and polyimides often suffer from poor solubility due to strong intermolecular forces and rigid chain packing[2]. The bulky, non-coplanar N-phenylbenzamide group is expected to disrupt this chain packing, thereby increasing the free volume and reducing the crystallinity of the polymer. This disruption should lead to improved solubility in organic solvents, a critical factor for solution-based processing techniques like film casting and fiber spinning[3][4].

Potential Polymerization Pathways

The ortho-diamine functionality of this compound makes it a versatile monomer for the synthesis of several classes of high-performance polymers, most notably polyamides, polyimides, and polybenzimidazoles.

Synthesis of Polyamides

Direct polycondensation of this compound with various aromatic dicarboxylic acids would yield a novel class of polyamides. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite and pyridine as condensing agents, is a well-established method for producing high molecular weight polyamides under mild conditions[2].

Caption: Workflow for the synthesis of polyamides.

Experimental Protocol: Yamazaki-Higashi Polycondensation

-

Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and an aromatic dicarboxylic acid in N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl).

-

Reaction: Add triphenyl phosphite (TPP) and pyridine to the solution.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours under a gentle stream of nitrogen.

-

Isolation: Precipitate the resulting viscous polymer solution into a non-solvent like methanol.

-

Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry under vacuum.

The pre-existing amide linkage in the monomer backbone, combined with the newly formed amide bonds, would result in a poly(amide-amide) structure. The pendent N-phenyl group is anticipated to enhance solubility[5].

Synthesis of Polyimides

The reaction of this compound with aromatic tetracarboxylic dianhydrides is expected to produce polyimides with excellent thermal stability. This is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration (imidization).

Caption: Workflow for two-step polyimide synthesis.

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Formation: Dissolve an equimolar amount of this compound in a dry polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere. Add the aromatic dianhydride powder portion-wise to the stirred solution at room temperature. Continue stirring for several hours to obtain a viscous poly(amic acid) solution.

-

Imidization (Thermal): Cast the poly(amic acid) solution onto a glass plate and heat in a programmable oven with a staged temperature profile, typically culminating at around 300°C, to effect cyclodehydration and form the polyimide film.

-

Imidization (Chemical): Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature to achieve chemical imidization. The resulting polyimide can then be precipitated.

The incorporation of the bulky N-phenylbenzamide group is expected to yield polyimides with improved solubility compared to their counterparts derived from simpler diamines[6].

Predicted Properties and Performance Characteristics

The unique chemical structure of this compound is anticipated to impart a distinct set of properties to the resulting polymers.

Solubility and Processability

A significant advantage expected from using this monomer is enhanced solubility. The pendent N-phenyl group should disrupt the polymer chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. This would likely render the polyamides and polyimides soluble in a wider range of organic solvents, such as NMP, DMAc, and possibly even less polar solvents like m-cresol[3][7].

| Predicted Polymer Property | Anticipated Outcome | Structural Rationale |

| Solubility | High solubility in polar aprotic solvents | Bulky N-phenylbenzamide group disrupts chain packing and reduces crystallinity. |

| Processability | Excellent for solution casting and spin coating | Enhanced solubility allows for the formation of uniform and defect-free films and coatings. |

| Melt Processability | Potentially improved over rigid-rod polymers | The non-linear structure may lower the melt viscosity compared to fully linear, rigid polymers. |

Thermal and Mechanical Properties

While the bulky side group is beneficial for solubility, it may have a nuanced effect on the thermal and mechanical properties.

-

Thermal Stability: The high aromatic content of the polymer backbone is expected to result in excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td). Aromatic polyamides and polyimides are known for their high thermal resistance, with decomposition temperatures often exceeding 400-500°C[8]. The N-phenylbenzamide group itself is thermally stable and should not compromise the overall thermal performance significantly.

-

Mechanical Properties: Polymers derived from this monomer are expected to form strong and tough films. The rigid aromatic backbone will contribute to a high tensile strength and modulus. While the bulky side group might slightly reduce the ultimate tensile strength compared to perfectly packed, linear polymers, it is also likely to increase the elongation at break, resulting in tougher, less brittle materials.

| Property | Predicted Range | Influencing Factors |

| Glass Transition Temperature (Tg) | 220 - 350 °C | High aromatic content; potential for some rotational freedom in the backbone. |

| 10% Weight Loss Temperature (Td10) | > 450 °C | Strong aromatic C-C and C-N bonds in the polymer backbone. |

| Tensile Strength | 80 - 120 MPa | Rigid aromatic backbone provides strength. |

| Tensile Modulus | 2.0 - 3.5 GPa | High stiffness of the aromatic polymer chains. |

| Elongation at Break | 10 - 25 % | Disrupted chain packing from the bulky side group may allow for greater chain mobility before failure. |

Note: The predicted ranges are extrapolations based on data for structurally similar aromatic polyamides and polyimides and require experimental verification.

Potential Applications

The anticipated combination of high thermal stability, good mechanical properties, and enhanced solubility opens up a range of potential high-performance applications for polymers derived from this compound.

-

Aerospace and Automotive Components: The high strength-to-weight ratio and excellent thermal stability would make these polymers suitable for interior components, engine parts, and lightweight structural composites.

-

Microelectronics and Flexible Displays: Good solubility is crucial for creating thin, uniform films for use as dielectric layers, flexible substrates for printed circuit boards, and encapsulation layers for OLEDs.

-

Advanced Filtration Membranes: The ability to be processed into porous membranes, coupled with chemical and thermal resistance, makes these materials promising candidates for gas separation, nanofiltration, and harsh-environment filtration applications.

-

High-Performance Fibers and Coatings: Solution spinning could be employed to produce high-strength fibers for protective apparel and industrial fabrics. Their solubility would also make them excellent candidates for protective coatings on various substrates.

Conclusion and Future Outlook

While experimental data on polymers derived from this compound remains to be published, a thorough analysis based on the principles of polymer chemistry strongly suggests its potential as a valuable monomer for high-performance applications. The strategic inclusion of the N-phenylbenzamide moiety is a promising approach to mitigating the processability issues often associated with rigid aromatic polymers, without significantly compromising their desirable thermal and mechanical properties.

This guide provides a foundational framework for future research in this area. The next critical steps will be the successful synthesis and characterization of the monomer, followed by its polymerization and a comprehensive evaluation of the resulting polymers. Such experimental work will be essential to validate the predictions made herein and to fully unlock the potential of this compound in the ever-evolving field of advanced materials.

References

-

Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. (2025-08-06). ResearchGate. [Link]

-

Ultrahigh performance bio-based polyimides from 4,4'-diaminostilbene. (n.d.). ResearchGate. [Link]

-

Synthesis of polyamidines based on 1,4-dicyanobenzene and 4,4'-diaminodiphenyl oxide in ionic liquids. (2025-08-06). ResearchGate. [Link]

-

Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. (n.d.). MDPI. [Link]

-

Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. (2025-08-07). ResearchGate. [Link]

-

Synthesis and characterization of soluble polyamides from bis-[(4 '-aminobenzyl)-4-benzamide] ether and various diacids. (2025-08-07). ResearchGate. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. [Link]

-

Aromatic Polyamides Containing Pendent Acetoxybenzamide Groups. (2025-08-06). ResearchGate. [Link]

-

Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. (2022-10-02). National Institutes of Health. [Link]

-

The Power of Diamine Monomers in High-Performance Polymers. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

High-performance polyimide fibers derived from wholly rigid-rod monomers. (2025-08-07). ResearchGate. [Link]

-

Construction of functional covalent organic framework films by modulator and solvent induced polymerization. (n.d.). Nature. [Link]

-

Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. (n.d.). Wiley Online Library. [Link]

-

Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. (n.d.). Wiley Online Library. [Link]

-

Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. (n.d.). Wiley Online Library. [Link]

-

Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (n.d.). MDPI. [Link]

-

Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (n.d.). Royal Society of Chemistry. [Link]

-

Biomass-derived monomers for performance-differentiated fiber reinforced polymer composites. (n.d.). Royal Society of Chemistry. [Link]

-

Polyamides: synthesis and properties. (n.d.). Greenchemicals. [Link]

Sources

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.ictp.csic.es [www2.ictp.csic.es]

- 8. greenchemicals.eu [greenchemicals.eu]

A Technical Guide to the Synthesis of Novel Benzimidazole Scaffolds from 3,4-Diamino-N-phenylbenzamide

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry and materials science, celebrated for its wide spectrum of biological activities and robust chemical properties.[1] This in-depth technical guide provides a comprehensive exploration of 3,4-Diamino-N-phenylbenzamide as a strategic precursor for the synthesis of novel 5(6)-N-phenylcarboxamide-substituted benzimidazoles. We will dissect the mechanistic principles, provide field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, verifiable synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating new chemical entities.

Introduction: The Strategic Value of the Benzimidazole Core

The fusion of a benzene ring with imidazole gives rise to the benzimidazole system, a heterocyclic scaffold of immense significance.[2] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The ability to readily substitute the benzimidazole core at the 2- and 5(6)-positions makes it a prime candidate for library synthesis and structure-activity relationship (SAR) studies in drug discovery.

This compound emerges as a particularly valuable precursor. The presence of the N-phenylcarboxamide group at the 4-position of the diamine precursor directly translates to a 5(6)-N-phenylcarboxamide substituent on the resulting benzimidazole. This amide functionality provides a key handle for modulating physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.[3] Furthermore, the synthesis of 2-aryl-1H-benzimidazole-4-carboxamide derivatives has shown promise in developing antiviral agents, highlighting the therapeutic potential of this class of compounds.[4]

Mechanistic Underpinnings: The Cyclization of an o-Phenylenediamine

The synthesis of benzimidazoles from o-phenylenediamines is fundamentally a condensation and subsequent cyclization reaction.[5] The two primary and most robust methods for this transformation are the Phillips-Ladenburg reaction with carboxylic acids and direct condensation with aldehydes.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

The Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2][6] The reaction proceeds through a series of well-defined steps:

-

Amide Formation: The more nucleophilic amino group of the diamine attacks the protonated carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate, which then collapses to form an N-acyl-o-phenylenediamine.

-

Intramolecular Cyclization: The remaining free amino group attacks the amide carbonyl, leading to a cyclic tetrahedral intermediate.

-

Dehydration: Elimination of a molecule of water results in the formation of the aromatic benzimidazole ring.

The N-phenylcarboxamide substituent on the this compound precursor is an electron-withdrawing group, which reduces the nucleophilicity of the diamine nitrogens. This can make the reaction conditions more demanding compared to unsubstituted o-phenylenediamine. Therefore, higher temperatures and stronger acidic catalysts like polyphosphoric acid (PPA) or mineral acids are often necessary to drive the reaction to completion.

Caption: Figure 1: Phillips-Ladenburg Reaction Mechanism

Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes provides a direct route to 2-substituted benzimidazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.

-

Schiff Base Formation: One of the amino groups of the diamine reacts with the aldehyde to form a Schiff base (imine).

-

Intramolecular Cyclization: The second amino group attacks the imine carbon to form a dihydrobenzimidazole intermediate.

-

Oxidation: The dihydrobenzimidazole is then oxidized to the aromatic benzimidazole. This oxidation can be effected by air (oxygen) or by the addition of a mild oxidizing agent.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. Various catalytic systems, including those based on nanomaterials and metal salts, have been developed to promote this transformation under milder conditions.[1]

Caption: Figure 2: Aldehyde Condensation Workflow

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of benzimidazoles from this compound. As a Senior Application Scientist, I stress the importance of empirical optimization of reaction conditions (temperature, time, and catalyst loading) for each specific substrate combination to achieve maximal yields.

General Protocol: Phillips-Ladenburg Synthesis with Carboxylic Acids

This protocol is adapted for precursors with electron-withdrawing groups and is suitable for a range of aliphatic and aromatic carboxylic acids.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

-

Polyphosphoric acid (PPA) or 4N HCl

-